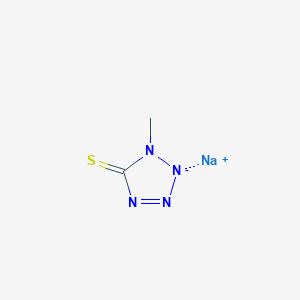

1-methyl-1H-tetrazole-5-thiolate

Description

Properties

IUPAC Name |

1-methyltetrazole-5-thiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZHMUQBFJTNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N4S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Sodium 1 Methyl 1h Tetrazole 5 Thiolate

Direct Deprotonation Routes from 1-Methyl-1H-tetrazole-5-thiol

The most straightforward method for preparing sodium 1-methyl-1H-tetrazole-5-thiolate is through the direct deprotonation of its corresponding thiol precursor, 1-methyl-1H-tetrazole-5-thiol. This compound exists as a white crystalline powder with a melting point of approximately 122-125 °C. google.com The acidic nature of the thiol proton allows for a simple and efficient acid-base reaction with a suitable sodium base to yield the desired sodium salt.

Optimization of Reaction Conditions and Solvent Systems

The formation of the thiolate is typically achieved by reacting 1-methyl-1H-tetrazole-5-thiol with a strong sodium base, most commonly sodium hydroxide (B78521). The choice of solvent is critical for optimizing reaction kinetics and facilitating product isolation. Several solvent systems have been found to be effective for this transformation.

Commonly employed solvents include:

Aqueous Acetone (B3395972): This mixture provides good solubility for both the thiol precursor and the sodium hydroxide base, while often allowing for the direct precipitation of the sodium salt product.

Methanol (B129727): As a polar protic solvent, methanol readily dissolves the reactants and supports the ionic nature of the reaction. google.com

Tetrahydrofuran (THF): This aprotic ether is also a viable option, particularly when anhydrous conditions are preferred. google.com

The reaction is generally carried out at room temperature, although gentle heating may be applied to ensure complete reaction. google.com The optimization of the solvent system is largely dependent on the desired purity and the subsequent purification strategy.

Table 1: Solvent Systems for Direct Deprotonation

| Solvent System | Typical Conditions | Advantages |

|---|---|---|

| Aqueous Acetone | Room Temperature | Good reactant solubility, potential for product precipitation. |

| Methanol | Room Temperature | High polarity, good for ionic reactions. google.com |

| THF | Room Temperature | Suitable for anhydrous conditions. google.com |

Stoichiometric Control and Purification Strategies

Precise stoichiometric control is essential for achieving a high yield and purity of the final product. The reaction is typically performed with a 1:1 molar ratio of 1-methyl-1H-tetrazole-5-thiol to sodium hydroxide to prevent the presence of unreacted starting material or excess base in the final product.

The primary method for purification is crystallization . After the reaction is complete, the sodium salt can be isolated by cooling the reaction mixture or by partially evaporating the solvent to induce crystallization. Recrystallization from a suitable solvent, such as aqueous acetone, can yield the final product with high purity (>90%). In some procedures, after basification with sodium hydroxide, the aqueous solution is washed with an organic solvent like toluene (B28343) to remove non-polar impurities before the product is isolated, often by acidification to the thiol, extraction, and then reconversion to the salt, or by direct crystallization. google.com

Multi-Step Synthesis Pathways

Routes from Sulfinyl/Sulfonyl Cyanides via Nucleophilic Displacement and Sulfide Reduction

The synthesis of tetrazole thiols from sulfinyl or sulfonyl cyanides is not a widely documented or common pathway in the reviewed scientific literature. Nucleophilic substitution at a sulfonyl sulfur center is a known class of reaction, but its application for the direct construction of the 1-methyl-1H-tetrazole-5-thiol ring from a sulfonyl cyanide precursor is not prominently reported. nih.gov

Synthesis via Thiosemicarbazide (B42300) Derivatives and Diazotization

A well-established route to 1-substituted-1H-tetrazole-5-thiols involves the cyclization of substituted thiosemicarbazide derivatives. google.com This method relies on a diazotization reaction to form the tetrazole ring.

The general sequence involves:

Preparation of a substituted thiosemicarbazide: For the target molecule, this would involve a reaction with a methyl-substituted thiosemicarbazide.

Diazotization: The thiosemicarbazide derivative is then treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). google.com This step initiates the intramolecular cyclization.

Ring Formation: The diazotization leads to the formation of the stable, five-membered tetrazole ring, yielding 1-methyl-1H-tetrazole-5-thiol. google.com

A patent for related compounds describes reacting a substituted thiosemicarbazide in an inert solvent (such as ethanol, acetone, or THF) with a reagent, followed by diazotization to yield the 1-substituted-1H-tetrazole-5-thiol. google.com The resulting thiol can then be converted to its sodium salt as described in section 2.1.

Table 2: General Conditions for Thiosemicarbazide Route

| Step | Reagents | Solvent | Outcome |

|---|---|---|---|

| Diazotization & Cyclization | Methylated Thiosemicarbazide, Sodium Nitrite, HCl | Water/Organic Co-solvent | Formation of 1-methyl-1H-tetrazole-5-thiol. google.com |

Preparation from 5-Chloro-1H-tetrazole Derivatives

Another synthetic strategy involves the nucleophilic substitution of a halogen on a pre-formed tetrazole ring. Starting with a 5-chloro-1-methyl-1H-tetrazole derivative, the chlorine atom can be displaced by a sulfur-containing nucleophile to generate the target thiol.

Thiolate anions are potent nucleophiles and are effective in SN2-type reactions. libretexts.orgmsu.edu The reaction would proceed via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of the tetrazole ring activates the 5-position towards attack.

Key reagents for this conversion include:

Sodium hydrosulfide (B80085) (NaSH): This reagent can directly introduce the thiol group by displacing the chloride.

Thiourea (B124793): Reaction with thiourea forms an intermediate isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the thiol.

This method's viability is contingent on the availability of the 5-chloro-1-methyl-1H-tetrazole precursor. The reaction provides a direct route to the thiol functionality once the chlorinated heterocycle is obtained.

Comparative Analysis of Synthetic Efficiencies and Scalability for Industrial and Laboratory Scales

The synthesis of sodium this compound can be approached through several methodologies, each with distinct advantages and disadvantages concerning efficiency, cost, safety, and scalability. The most direct and common laboratory-scale synthesis involves the deprotonation of its corresponding thiol precursor, 1-methyl-1H-tetrazole-5-thiol. However, for industrial-scale production, factors such as process safety, throughput, and catalyst reusability necessitate the evaluation of more advanced synthetic strategies, such as continuous-flow manufacturing.

Laboratory-Scale Synthesis: Batch Deprotonation

On a laboratory scale, sodium this compound is typically prepared by reacting 1-methyl-1H-tetrazole-5-thiol with a stoichiometric amount of a base like sodium hydroxide. This reaction is straightforward and can be performed in common solvents such as water or alcohols. Purification is often achieved through crystallization, which can yield a product of high purity (>90%). While this method is effective for producing small quantities, its scalability is hampered by potential exotherms in large batches and the manual handling of materials.

Industrial-Scale Synthesis: Continuous-Flow Technology

For large-scale and industrial manufacturing, continuous-flow synthesis is emerging as a superior technology compared to traditional batch processing. scispace.com Flow chemistry offers significant improvements in safety, particularly for reactions involving potentially hazardous reagents like sodium azide (B81097), by minimizing the volume of reactive material at any given time. scispace.com This is highly relevant for tetrazole synthesis, which often employs azides and can generate the explosive and toxic hydrazoic acid (HN₃), especially under acidic conditions. scispace.com

Continuous-flow reactors allow for precise control over reaction parameters such as temperature and pressure, enabling reactions to be conducted at elevated temperatures (e.g., 190 °C) that dramatically reduce reaction times and increase throughput. scispace.com One study demonstrated the synthesis of a 5-substituted tetrazole with a productivity of 116 g/day using a simple coiled tubing reactor. scispace.com Furthermore, the integration of in-line quenching and purification steps can streamline the entire manufacturing process, reducing manual handling and potential for exposure. scispace.com

The use of heterogeneous, reusable catalysts is another key aspect of scalable synthesis. researchgate.netscielo.org.za Catalysts like nano-TiCl₄·SiO₂ have been shown to be effective in the synthesis of 5-substituted 1H-tetrazoles, offering high yields and the ability to be recovered and reused for multiple cycles with minimal loss of activity. scielo.org.za This approach reduces waste and lowers production costs, making it attractive for industrial applications.

Interactive Data Table: Comparison of Synthetic Methodologies

| Feature | Batch Synthesis (Deprotonation) | Continuous-Flow Synthesis |

| Scale | Laboratory | Laboratory to Industrial |

| Typical Yield | >90% (for the final step) | High (e.g., 96% reported for a related tetrazole) scispace.com |

| Throughput | Low to Moderate | High (e.g., up to 116 g/day reported) scispace.com |

| Safety | Moderate risk with large batches | High (minimizes hazardous material volume) scispace.com |

| Process Control | Standard | Precise control of temperature, pressure, time scispace.com |

| Catalyst | Often stoichiometric reagents | Heterogeneous, reusable catalysts are viable scielo.org.za |

| Scalability | Limited by safety and heat transfer | Excellent |

Control of Critical Reaction Parameters (e.g., pH, anhydrous conditions)

The successful synthesis of sodium this compound, with high yield and purity, is critically dependent on the precise control of several reaction parameters. These factors influence reaction rate, product stability, and the suppression of side reactions.

pH Control

Control of pH is arguably one of the most critical parameters in the synthesis and workup of tetrazoles and their salts.

During Synthesis: In the deprotonation of 1-methyl-1H-tetrazole-5-thiol, a basic medium is required to form the sodium salt. For related tetrazole syntheses, maintaining a specific pH range (e.g., pH 7-8) has been shown to be essential for the reaction to proceed, as unbuffered conditions can result in no conversion. mdpi.comnih.gov Inadequate pH control can lead to side reactions, such as the opening of the tetrazole ring, which would significantly lower the yield.

During Workup: Following the synthesis of the tetrazole ring, the reaction mixture is often acidified. This step is crucial for protonating the tetrazolate salt to form the neutral tetrazole, which can then be extracted from the aqueous phase using an organic solvent. scispace.comscielo.org.za The choice of acid and the final pH must be carefully managed to ensure complete precipitation or extraction of the product without causing degradation.

Anhydrous vs. Aqueous Conditions

The choice between anhydrous and aqueous conditions depends significantly on the specific synthetic route employed.

Anhydrous Conditions: In some synthetic variations, particularly those involving sensitive reagents, anhydrous (water-free) conditions are specified to prevent the formation of undesired hydrates of the final product. Water can also interfere with certain catalysts or intermediates in the reaction pathway.

Aqueous Conditions: Conversely, many modern, highly efficient methods for tetrazole synthesis are performed in water. The Sharpless protocol, for instance, uses zinc salts as catalysts in water for the cycloaddition of nitriles and sodium azide. organic-chemistry.org Continuous-flow processes also frequently use water or a mixed aqueous-organic solvent system. scispace.com While the high water solubility of some tetrazole products can present a challenge during extraction, this can be managed by minimizing water content during the workup phase. mdpi.com

Temperature and Solvents

Reaction temperature directly influences the rate of reaction. Syntheses can be performed at a wide range of temperatures, from room temperature up to 100°C in batch reactions or even higher in sealed flow reactors. scispace.com The optimal temperature is a balance between achieving a practical reaction rate and preventing the thermal degradation of reactants or products.

The choice of solvent is also critical. Solvents such as dimethylformamide (DMF), toluene, and various alcohols have been used. scielo.org.za The selection of a solvent can dramatically affect the yield; for example, in one study on a related tetrazole synthesis, DMF provided a good yield at reflux temperature, while toluene resulted in a low yield. scielo.org.za For extraction and purification, solvents like acetone have been identified as optimal based on a balance of product solubility and low toxicity. researchgate.net

Interactive Data Table: Summary of Critical Reaction Parameters

| Parameter | Condition/Solvent | Rationale and Impact on Synthesis |

| pH (Synthesis) | Basic (for deprotonation); Neutral (e.g., pH 7-8 for some ring formations) mdpi.com | Essential for forming the sodium salt and preventing ring-opening side reactions. |

| pH (Workup) | Acidic scispace.comscielo.org.za | Used to precipitate or enable the extraction of the final tetrazole product. |

| Reaction Medium | Anhydrous or Aqueous scispace.comorganic-chemistry.org | Route-dependent. Anhydrous conditions prevent hydrate (B1144303) formation ; aqueous systems are used in many modern, scalable syntheses. scispace.comorganic-chemistry.org |

| Temperature | Room Temperature to 190°C scispace.com | Controls reaction rate; higher temperatures in flow reactors can significantly increase throughput. scispace.com |

| Solvents | DMF, Alcohols, Water, Acetone, Toluene scielo.org.zaresearchgate.net | Affects reaction yield and efficiency of extraction/purification. scielo.org.zaresearchgate.net |

| Catalysts | Zinc Salts, Nano-TiCl₄·SiO₂ scielo.org.zaorganic-chemistry.org | Can significantly increase reaction efficiency and may be reusable, which is crucial for scalability. scielo.org.za |

Advanced Spectroscopic and Structural Elucidation of Sodium 1 Methyl 1h Tetrazole 5 Thiolate

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of sodium 1-methyl-1H-tetrazole-5-thiolate and its protonated form, 1-methyl-1H-tetrazole-5-thiol, FT-IR spectra reveal key vibrational modes.

A strong absorption band observed around 2550 cm⁻¹ in the spectrum of the sodium salt is characteristic of the S-Na stretch, confirming the ionic nature of the bond between the sulfur atom and the sodium cation. The spectrum of the neutral thiol/thione tautomer shows characteristic vibrations for the tetrazole ring, including C-N, N=N, and N-N stretching and deformation modes, which are typically observed in the range of 1623-900 cm⁻¹. researchgate.netpnrjournal.com Specifically, N=N stretching vibrations are identified around 1329 cm⁻¹. pnrjournal.com The absence of a strong S-H stretching band, which would typically appear in the 2500-2600 cm⁻¹ range, in the solid-state spectrum of 1-methyl-1H-tetrazole-5-thiol suggests that it predominantly exists in the thione tautomeric form in the solid state. ekb.eg

Table 1: Key FT-IR Vibrational Frequencies

| Functional Group/Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed in |

|---|---|---|

| S-Na stretch | ~2550 | Sodium this compound |

| C-N, N=N, N-N stretching and deformation | 1623-900 | Tetrazole ring derivatives researchgate.netpnrjournal.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (e.g., ¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For sodium this compound, ¹H and ¹³C NMR are instrumental in confirming its molecular structure.

In the ¹H NMR spectrum recorded in deuterium (B1214612) oxide (D₂O), a singlet is observed at approximately 3.98 ppm, which corresponds to the three protons of the methyl (CH₃) group attached to the nitrogen atom. Another singlet appears further downfield, which can be attributed to the proton on the tetrazole ring, though its chemical shift can vary depending on the specific tautomeric form and solvent.

The ¹³C NMR spectrum provides information on the carbon atoms within the molecule. For tetrazole derivatives, the carbon atom of the tetrazole ring typically appears in a distinct region of the spectrum. rsc.orgchemicalbook.com For instance, in related 5-substituted-1H-tetrazoles, the tetrazole carbon signal is observed around 155 ppm. rsc.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to correlate the signals of directly bonded protons and carbons, further confirming the assignments made in the ¹H and ¹³C NMR spectra. researchgate.net

Table 2: Representative NMR Data for Sodium this compound and Related Compounds

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | ~3.98 | singlet | CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-TOF)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of a compound. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is particularly well-suited for analyzing ionic compounds like sodium this compound.

The mass spectrum of sodium this compound would be expected to show a peak corresponding to the anionic component, [C₂H₃N₄S]⁻, with a mass-to-charge ratio (m/z) of approximately 115.01. nih.gov The molecular ion of the protonated form, 1-methyl-1H-tetrazole-5-thiol, has a molecular weight of about 116.15 g/mol . nih.gov

The fragmentation of tetrazole derivatives under electron impact (EI) mass spectrometry often involves the extrusion of stable molecules like nitrogen (N₂). mdpi.com For 1,5-disubstituted tetrazoles, common fragmentation pathways include the loss of N₂ or CHN₂. mdpi.com The specific fragmentation pattern provides valuable structural information and can help to distinguish between different isomers. mdpi.comlibretexts.org

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Studies on the crystal structure of the related compound, 1-methyl-1H-tetrazole-5-thiol, reveal that in the solid state, it exists as a planar, dimeric arrangement where two molecules are connected by hydrogen bonds. researchgate.net The crystal structure of sodium this compound hydrate (B1144303) shows polymeric chains formed by sodium coordination octahedra. researchgate.net In this structure, the sodium ion is coordinated to the sulfur atom and five water molecules. researchgate.net

After the initial structure solution from X-ray diffraction data, a process of refinement is necessary to improve the accuracy of the model. Programs like SHELXL are widely used for this purpose. nih.gov The refinement process involves adjusting atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. nih.govyoutube.com Validation tools are then used to check the quality of the final crystallographic model, ensuring its geometric and stereochemical soundness. rsc.orgnih.gov

Table 3: Crystallographic Data for a Related Compound (1-methyl-1H-tetrazole-5-thiol)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.034(2) |

| b (Å) | 10.334(3) |

| c (Å) | 6.182(2) |

| β (°) | 108.79(3) |

| Z | 4 |

Note: This data is for the neutral compound, not the sodium salt, and serves as an illustrative example.

Analysis of Tautomeric Equilibria and Conformational Isomerism (e.g., thiol-thione tautomerism)

Tetrazole-5-thiols can exist in two tautomeric forms: the thiol form, which contains an S-H group, and the thione form, which has a C=S double bond and an N-H group. core.ac.ukresearchgate.net The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the physical state of the compound. cdnsciencepub.com

Computational studies and experimental evidence from vibrational spectroscopy suggest that in the solid state and in low-temperature matrices, 1-methyl-1H-tetrazole-5-thiol predominantly exists as the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomer. researchgate.netcore.ac.uk Theoretical calculations indicate that the thione form is energetically more stable than the thiol form. researchgate.net In solution, the position of the tautomeric equilibrium can be significantly affected by the polarity of the solvent, with polar solvents generally favoring the more polar thione form. cdnsciencepub.comresearchgate.net The study of tautomerism is essential for understanding the reactivity and biological activity of these compounds, as different tautomers can exhibit distinct chemical properties. researchgate.netablesci.com

Coordination Chemistry of 1 Methyl 1h Tetrazole 5 Thiolate As a Ligand

Ligand Design Principles and Potential Donor Atoms (Sulfur and Nitrogen)

The 1-methyl-1H-tetrazole-5-thiolate ligand (mtz⁻) is a heterocyclic thioamide that possesses multiple potential donor sites, making it a subject of significant interest in coordination chemistry. lookchem.com Its coordination behavior is primarily governed by the presence of a soft sulfur donor atom and several harder nitrogen atoms within the tetrazole ring. lookchem.com The deprotonated thiolate group (-S⁻) is a strong, soft donor, readily forming stable bonds with soft metal ions. wikipedia.org

In addition to the exocyclic sulfur, the nitrogen atoms of the tetrazole ring can also participate in coordination. The tetrazole ring itself is an aromatic, 6π-electron system, and its nitrogen atoms act as potential hard donor sites. nih.govwikipedia.org This dual-donor capability allows the ligand to coordinate to metal centers in various ways, influencing the resulting complex's geometry and properties. The presence of both soft (sulfur) and hard (nitrogen) donor atoms enables the mtz⁻ anion to bind to a wide range of metal ions, from soft late transition metals to harder main group and alkali metals. lookchem.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the protonated ligand, 1-methyl-1H-tetrazole-5-thiol (Hmtz), often in the presence of a base to facilitate deprotonation, or by direct reaction with the sodium salt (Na-mtz). sjpas.comresearchgate.net Characterization of these complexes relies on techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. sjpas.comresearchgate.net

Transition Metal Complexes (e.g., Gold(I), Silver(I), Nickel(II), Platinum(II), Palladium(II), Copper(II), Mercury(II))

The mtz⁻ ligand forms stable complexes with a variety of transition metals, showcasing its flexible coordination ability.

Gold(I) and Silver(I): Gold(I) complexes, such as [Au(mtz)(PPh₃)], feature the deprotonated mtz⁻ anion acting as a bidentate (S,N) ligand. researchgate.net In contrast, a silver(I) complex, [Ag(Hmtz)(PPh₃)]₂(OTf)₂, has been shown to coordinate through the sulfur atom of the neutral Hmtz ligand. researchgate.net

Platinum(II) and Palladium(II): Platinum(II) complexes incorporating mtz⁻ and phosphine (B1218219) co-ligands, like [Pt(mtz)₂(dppe)] (where dppe is 1,2-bis(diphenylphosphino)ethane), have been synthesized. sjpas.com In these square planar complexes, the mtz⁻ ligand coordinates in a monodentate fashion through the sulfur atom. sjpas.com Palladium(II) complexes exhibit similar coordination behavior.

Nickel(II) and Copper(II): Nickel(II) complexes have been prepared using derivatives of the Hmtz ligand, resulting in octahedral geometries where the ligand chelates through nitrogen atoms. researchtrend.net Copper(II) has also been used to synthesize coordination polymers through in-situ reactions involving tetrazole formation, demonstrating the affinity of the tetrazole moiety for copper ions. rsc.org

Mercury(II): Two-dimensional coordination polymers of the formula [Hg(mtz)₂]n have been synthesized, along with dinuclear complexes containing mercury, mtz⁻, and halide bridges. researchgate.net

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal Ion | Example Complex | Coordination Geometry | Ligand Binding Mode | Reference(s) |

| Gold(I) | [Au(SCN₄Me)(PPh₃)] | Linear (expected) | Bidentate (S,N) | researchgate.net |

| Silver(I) | [Ag(HSCN₄Me)(PPh₃)]₂(OTf)₂ | Not specified | Monodentate (S) | researchgate.net |

| Platinum(II) | [Pt(mtz)₂(dppe)] | Square Planar | Monodentate (S) | sjpas.com |

| Palladium(II) | [Pd(ptt)₂(dppe)]* | Square Planar | Monodentate (S) | |

| Nickel(II) | Derivative complex | Octahedral | N-atom chelation | researchtrend.net |

| Mercury(II) | [Hg(μ₃-mmtz)₂]n | Not specified | Bridging | researchgate.net |

Note: Data for a closely related 1-phenyl derivative (ptt) is used to illustrate the principle.

Main Group Metal Complexes (e.g., Organotin(IV) derivatives)

The coordination chemistry of mtz⁻ extends to main group elements. For instance, the organotin(IV) complex, 1-phenyl-1H-tetrazole-5-thiolato-triphenyltin(IV), demonstrates that the ligand binds to the tin atom through the deprotonated sulfur atom. researchgate.net The resulting geometry around the tin atom is a distorted tetrahedron. Evidence also suggests a very weak intramolecular interaction between the N(4) atom of the tetrazole ring and the tin atom. researchgate.net

Alkali Metal Coordination Structures (e.g., Sodium, Potassium, Rubidium, Cesium)

Studies on the alkali metal salts of the related 1-phenyl-1H-tetrazole-5-thiolate show a rich variety of coordination patterns that are dependent on the size of the cation. researchgate.net For the heavier alkali cations (potassium, rubidium, and cesium), the formation of a four-membered MSCN ring is observed, indicating bidentate coordination. researchgate.net As the ionic radius of the alkali metal increases, its coordination number also tends to increase. researchgate.net The crystal structure of the potassium(18-crown-6) salt of 1-methyl-1H-tetrazole-5-thiol has also been reported, confirming the interaction of the anionic ligand with alkali metals. researchgate.net

Diverse Coordination Modes and Geometries

The this compound anion exhibits remarkable versatility in its coordination modes. This flexibility allows for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate coordination polymers.

Monodentate: The most common monodentate coordination occurs through the exocyclic sulfur atom. sjpas.com This is frequently observed in square planar Pt(II) and Pd(II) complexes containing co-ligands like diphosphines. sjpas.com Monodentate coordination through a nitrogen atom is also possible. researchgate.net

Bidentate (S,N): The ligand can chelate to a single metal center using both the sulfur atom and a nitrogen atom from the tetrazole ring (typically N4). This (S,N) bidentate mode results in the formation of a stable four-membered chelate ring, as seen in certain gold(I) and alkali metal complexes. researchgate.netresearchgate.net

Bridging: The mtz⁻ ligand can act as a bridge between two or more metal centers. A common bridging mode involves the sulfur atom linking two metal ions. researchgate.net More complex bridging can involve both the sulfur and nitrogen atoms, leading to the formation of polynuclear structures and coordination polymers, such as in mercury(II) complexes. researchgate.netresearchgate.net

Table 2: Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Example Metal Center(s) | Resulting Structure | Reference(s) |

| Monodentate | S | Platinum(II), Palladium(II) | Square Planar Complex | sjpas.com |

| Bidentate (Chelating) | S, N | Gold(I), Potassium, Rubidium, Cesium | 4-Membered Chelate Ring | researchgate.netresearchgate.net |

| Bridging | S and/or N | Mercury(II) | Dinuclear or Polymeric | researchgate.netresearchgate.net |

Structural Features of Metal-Thiolate Bonds and Tetrazole Ring Interactions in Complexes

The structural characteristics of complexes containing the mtz⁻ ligand are defined by the nature of the metal-sulfur bond and interactions involving the heterocyclic ring.

The metal-thiolate (M-S) bond is a key feature, and its properties can vary significantly. nih.gov Thiolates are soft ligands, and the M-S bond can be highly covalent, especially with soft metal ions like Au(I), Pt(II), and Hg(II). wikipedia.orgnih.gov This covalency is reflected in spectroscopic data. nih.gov In organotin(IV) complexes, the ligand binds via a deprotonated thiol group, and IR spectra show the absence of the S-H stretching vibration, confirming coordination through sulfur. lookchem.comresearchgate.net

Formation of Polymeric Coordination Networks and Architectures

The ability of the this compound ligand to connect multiple metal ions is a key feature in the construction of coordination polymers. These extended networks can range from one-dimensional (1D) chains to more complex two-dimensional (2D) and three-dimensional (3D) frameworks. The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to polymeric structures. arkat-usa.org

The formation of these polymeric architectures is highly dependent on the metal ion and reaction conditions. For example, cobalt(II) and cadmium(II) complexes with a related ligand, 1-phenyl-1H-tetrazole-5-thiol, have been shown to form one-dimensional (1D) looped chain structures that feature eight-membered [M₂S₂C₂N₂] rings. lookchem.com The multidentate nature of tetrazole-based ligands is fundamental to the creation of these diverse and often complex polymeric frameworks. arkat-usa.org

Table 1: Examples of Polymeric Architectures with Tetrazole-Thiolate Ligands

| Compound Formula | Metal Ion | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

[Na(C₂H₃N₄S)(H₂O)₃]n |

Na⁺ | 1D Chain | Polymeric chains of sodium octahedra sharing water ligands. | researchgate.net |

[Hg(μ₃-mmtz)₂]n |

Hg²⁺ | 2D Network | The mmtz⁻ ligand acts as a μ₃-bridge. | researchgate.net |

[Co(ptt)₂(2,2'-bipy)] (ptt = 1-phenyl-1H-tetrazole-5-thiolate) |

Co²⁺ | 1D Chain | Looped chain structure with [Co₂S₂C₂N₂] rings. | lookchem.com |

[Zn(tda)₂] (tda = 2,3-diethyl-5,6-di(1Н-tetrazol-5-yl)pyrazine) |

Zn²⁺ | 3D Framework | Dinuclear units assembled into a 3D framework via hydrogen bonds. | arkat-usa.org |

Role of Ancillary Ligands in Complex Formation

Ancillary, or co-ligands, play a crucial role in directing the final structure of coordination complexes containing the this compound ligand. By occupying some of the metal's coordination sites, these ligands can control the dimensionality of the resulting network, prevent the formation of dense polymers, and stabilize discrete polynuclear or mononuclear complexes.

The influence of ancillary ligands is clearly demonstrated in the synthesis of cobalt and cadmium complexes with the related 1-phenyl-1H-tetrazole-5-thiolate (ptt⁻) ligand. lookchem.com When a terminally chelating ligand such as 2,2'-bipyridine (B1663995) (2,2'-bipy) is introduced, binuclear complexes are formed. lookchem.com However, in the absence of this ancillary ligand, the system produces one-dimensional looped chain polymers. lookchem.com This indicates that the chelating ligand effectively blocks coordination sites that would otherwise be available for the ptt⁻ ligand to extend the structure into a higher-dimensional polymer. lookchem.com

Similarly, the reaction of Hmmtz and ethylenediamine (B42938) (en) with mercury(II) halides resulted in the formation of dinuclear complexes, {[H₂en][Hg₂(mmtz)₄(μ-X)₂]} (where X = Br⁻ or I⁻). researchgate.net In these structures, the ethylenediamine is protonated and acts as a counter-ion, while the halide ions act as bridging ancillary ligands between the two mercury centers. The primary mmtz⁻ ligands occupy the remaining coordination sites. The choice of ancillary ligand can thus be a powerful tool to tune the final architecture from extended networks to discrete molecular units. lookchem.com

Exploration of Electronic and Magnetic Properties in Paramagnetic Complexes

The this compound ligand can be used to construct paramagnetic complexes, particularly with transition metals like nickel(II) and cobalt(II), where the ligand mediates magnetic interactions between the metal centers. The study of these properties provides insight into the electronic structure of the complexes and the nature of the magnetic coupling.

Variable-temperature magnetic susceptibility measurements are a key technique for characterizing these interactions. For instance, a dinuclear nickel(II) complex bridged by the mmtz⁻ ligand was found to exhibit weak ferromagnetic coupling between the Ni(II) ions, with a coupling constant (J) of +19.5 cm⁻¹ (based on the Hamiltonian H = –2JS₁S₂). researchgate.net This indicates that the spins of the two nickel centers tend to align parallel to each other at low temperatures.

In contrast, strong antiferromagnetic interactions have been observed in cobalt(II) complexes based on the related 1-phenyl-1H-tetrazole-5-thiolate ligand. lookchem.com In these systems, the magnetic moments decrease significantly as the temperature is lowered, which is characteristic of neighboring spins aligning in an antiparallel fashion. Magnetic susceptibility measurements on certain Co(II) and Ni(II) complexes with ligands derived from 1-methyl-1H-tetrazole-5-thiol have been used to confirm octahedral coordination geometries for the metal ions. researchtrend.net For a specific cobalt(II) chloride complex, a strong absorption at 15361 cm⁻¹ in the electronic spectrum suggests a ⁴T₁g(F) → ⁴T₁g(P) transition, consistent with an octahedral environment. researchtrend.net Similarly, bands at 23,866 cm⁻¹ and 13,793 cm⁻¹ for a nickel(II) chloride complex are indicative of ³A₂g → ³T₁g(P) and ³A₂g → ³T₁g(F) transitions, respectively, which also strongly favor an octahedral structure. researchtrend.net

Table 2: Magnetic Properties of Paramagnetic Complexes with Tetrazole-Thiolate Ligands

| Complex Type | Metal Ion | Magnetic Behavior | Coupling Constant (J) | Reference |

|---|---|---|---|---|

| Dinuclear Ni(II) complex with mmtz⁻ | Ni²⁺ | Ferromagnetic | +19.5 cm⁻¹ | researchgate.net |

| Cobalt complexes with ptt⁻ | Co²⁺ | Antiferromagnetic | Not specified | lookchem.com |

Chemical Reactivity and Transformation Pathways of Sodium 1 Methyl 1h Tetrazole 5 Thiolate

Thiolate-Mediated Nucleophilic Substitution Reactions

The thiolate anion of sodium 1-methyl-1H-tetrazole-5-thiolate is a potent nucleophile, readily participating in SN2 reactions with a variety of electrophiles. This reactivity is fundamental to its application in the synthesis of more complex molecules.

Alkylation Reactions for Derivatization

Alkylation of the thiolate group is a common strategy for the derivatization of sodium this compound. This process allows for the introduction of various functional groups, thereby modifying the compound's physical and chemical properties. Examples of such derivatization include reactions with ethyl chloroacetate, epichlorohydrin, and glycidol.

In a typical reaction, the thiolate anion displaces a halide or other suitable leaving group on an alkylating agent. For instance, the reaction with ethyl chloroacetate would be expected to proceed via an SN2 mechanism to yield the corresponding thioether. A similar reaction has been reported for a 1,5-disubstituted tetrazole, which was alkylated with ethyl chloroacetate to produce the ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate derivative ugm.ac.id.

The reaction with epichlorohydrin provides a pathway to introduce a reactive epoxide moiety. The 1-methyl-1H-tetrazole-5-thiol has been derivatized with epichlorohydrin to quantitatively afford 1-((1-methyl-1H-tetrazol-5-yl)thio)-3-chloropropan-2-ol. This intermediate can then be cyclized to the corresponding epoxide under basic conditions.

Similarly, the reaction with glycidol results in the formation of a diol fragment linked to the tetrazole ring through a sulfur bridge, yielding 1-((1-methyl-1H-tetrazol-5-yl)thio)propane-2,3-diol in quantitative yield.

These alkylation reactions are summarized in the table below.

| Alkylating Agent | Product |

| Ethyl Chloroacetate | Ethyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate |

| Epichlorohydrin | 1-((1-methyl-1H-tetrazol-5-yl)thio)-3-chloropropan-2-ol |

| Glycidol | 1-((1-methyl-1H-tetrazol-5-yl)thio)propane-2,3-diol |

Formation of Thioether Linkages

The formation of thioether linkages is a direct consequence of the nucleophilic character of the thiolate anion. In SN2 reactions with alkyl halides, the thiolate acts as a strong nucleophile, displacing the halide and forming a stable carbon-sulfur bond. masterorganicchemistry.com This reaction is analogous to the well-known Williamson ether synthesis. masterorganicchemistry.com The polarizability of the sulfur atom makes the thiolate an even more potent nucleophile than its oxygen counterpart, an alkoxide. masterorganicchemistry.com This enhanced nucleophilicity allows for efficient thioether formation under mild conditions.

The general mechanism for thioether formation is depicted below:

This fundamental reaction is the basis for the derivatizations discussed in the previous section and is a key transformation pathway for sodium this compound.

Regio- and Stereoselective Ring-Opening Reactions

The nucleophilicity of the tetrazole thiolate has been harnessed in more complex synthetic applications, such as the ring-opening of strained heterocyclic systems. A notable example is the regio- and stereoselective ring-opening of bicyclic vinyl aziridines.

In a specific study, 1-methyl-1H-tetrazole-5-thiol was used to open the ring of 6-azabicyclo[3.1.0]hex-3-en-2-ol. mdpi.com This reaction proceeds via an SN2 pathway, where the thiolate nucleophile attacks the less sterically hindered carbon of the aziridine (B145994) ring. mdpi.com This regio- and stereospecific attack leads to the formation of a single product, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, in an excellent yield of 95%. mdpi.com The reaction was carried out under mild and environmentally friendly conditions, using water as the solvent at 37°C. mdpi.com

This transformation highlights the utility of sodium this compound in constructing complex molecules with defined stereochemistry. The key findings of this reaction are summarized in the following table.

| Reactant | Nucleophile | Product | Yield | Conditions |

| 6-azabicyclo[3.1.0]hex-3-en-2-ol | 1-methyl-1H-tetrazole-5-thiol | (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | 95% | Water, 37°C |

Redox Chemistry of the Thiolate Moiety

The sulfur atom in sodium this compound can exist in various oxidation states, allowing for its participation in redox reactions.

Oxidation Pathways to Disulfides or Sulfonates

The thiolate moiety can be readily oxidized to form a disulfide. This is a common reaction for thiols and thiolates. Mild oxidizing agents, such as iodine (I₂), can be used to facilitate this transformation. masterorganicchemistry.com The reaction involves the coupling of two thiolate molecules to form a disulfide bridge.

Further oxidation of the sulfur atom can lead to the formation of sulfonates. Stronger oxidizing agents are typically required for this transformation. For example, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to produce the corresponding sulfonic acid. researchgate.net A similar pathway can be envisioned for 1-methyl-1H-tetrazole-5-thiol, which would yield the corresponding sulfonate.

The oxidation pathways are summarized below:

| Starting Material | Oxidizing Agent | Product |

| Sodium this compound | Mild (e.g., I₂) | Bis(1-methyl-1H-tetrazol-5-yl) disulfide |

| Sodium this compound | Strong | Sodium 1-methyl-1H-tetrazole-5-sulfonate |

Reduction to the Corresponding 1-Methyl-1H-tetrazole-5-thiol

Sodium this compound exists in equilibrium with its protonated form, 1-methyl-1H-tetrazole-5-thiol, in the presence of a proton source. The thiolate is the conjugate base of the thiol. Therefore, simple acidification of a solution of the sodium salt will lead to the formation of the thiol.

In the context of the disulfide, reduction can be achieved to regenerate the thiol. For instance, disulfides can be reduced back to their corresponding thiols by treatment with reducing agents such as zinc and acid.

Reactions Involving the Tetrazole Heterocycle

The chemical behavior of Sodium this compound is significantly influenced by the reactivity of its tetrazole ring. This five-membered aromatic heterocycle, containing four nitrogen atoms, exhibits a unique electronic structure that dictates its participation in various chemical transformations.

Nucleophilic Substitution on the Tetrazole Ring

The thiol or thiolate group attached to the C5 position of the 1-methyl-1H-tetrazole ring allows this compound to act as a potent nucleophile in substitution reactions. The sulfur atom can readily attack electrophilic centers, leading to the formation of new sulfur-carbon or other sulfur-heteroatom bonds.

An example of this reactivity is the nucleophilic ring-opening of bicyclic vinyl aziridines. In an environmentally friendly reaction, 1-methyl-1H-tetrazole-5-thiol participates in the ring-opening of 6-azabicyclo[3.1.0]hex-3-en-2-ol. mdpi.com The reaction proceeds via an SN2 pathway, where the thiol nucleophile attacks the less sterically hindered carbon of the aziridine moiety. This particular reaction is both regio- and stereospecific, yielding a novel thiol-incorporated aminocyclopentitol in high yield (95%). mdpi.com

Another significant application of its nucleophilic character is in aromatic substitution reactions with highly activated aromatic systems. For instance, 1-methyl-1H-tetrazole-5-thiol reacts with pentafluoropyridine (B1199360). The reaction results in the substitution of the fluorine atom at the C-4 position of the pyridine ring, which is most activated towards nucleophilic attack due to the electronic effects of the ring nitrogen. researchgate.net This yields 4-substituted 2,3,5,6-tetrafluoropyridine derivatives. researchgate.net

The table below summarizes key aspects of these nucleophilic substitution reactions.

| Reactant | Electrophile | Reaction Type | Key Features | Product |

| 1-methyl-1H-tetrazole-5-thiol | 6-azabicyclo[3.1.0]hex-3-en-2-ol | Nucleophilic Ring-Opening | SN2 pathway; Regio- and stereospecific; High yield (95%) | (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol |

| 1-methyl-1H-tetrazole-5-thiol | Pentafluoropyridine | Nucleophilic Aromatic Substitution | Attack at the activated C-4 position | 4-(1-methyl-1H-tetrazol-5-yl)thio-2,3,5,6-tetrafluoropyridine |

Photochemical Degradation and Ring Cleavage Processes

Tetrazole derivatives are known for their rich and complex photochemistry. nih.govnih.gov The photolysis of the tetrazole ring typically leads to its cleavage, resulting in a variety of photoproducts. nih.govnih.govresearchgate.net This reactivity stems from the high enthalpy of formation of the tetrazole ring; its decomposition liberates molecular nitrogen (N₂) and a significant amount of energy. nih.gov

The specific degradation pathways and the nature of the resulting products are highly dependent on factors such as the substituents on the ring and the reaction conditions, particularly the solvent. nih.govnih.gov Studies on unsubstituted tetrazole isolated in cryogenic matrices have shown that photolysis (e.g., with a 193 nm ArF laser) causes rapid photocleavage. nih.gov This process involves the extrusion of N₂ and the formation of diverse products. nih.gov

The initial photochemical event is often the photoextrusion of molecular nitrogen, which can produce a corresponding nitrene intermediate. nih.gov Depending on the reaction environment, this highly reactive species can undergo various subsequent reactions. For example, in a highly acidic medium like trifluoroacetic acid, a protonated nitrenium ion may form, followed by cyclization. nih.gov

The table below lists potential products from the photochemical degradation of the parent tetrazole ring.

| Photoproduct | Chemical Formula | Formation Pathway |

| Nitrilimine | R-C≡N⁺-N⁻-R' | Primary photoproduct after N₂ extrusion |

| Diazomethane | CH₂N₂ | Result of ring fragmentation |

| Carbodiimide | HN=C=NH | Rearrangement product |

| Cyanamide | H₂N-C≡N | Rearrangement product |

| Molecular Nitrogen | N₂ | Common product from ring cleavage |

While these findings are based on the parent tetrazole and other derivatives, they provide a fundamental framework for understanding the potential photochemical instability and transformation pathways of Sodium this compound. The presence of the methyl and thiolate groups would further influence the specific products formed.

Mechanistic Studies of Hydroamination Reactions

While specific mechanistic studies focusing solely on Sodium this compound in hydroamination reactions are not extensively detailed in the available literature, the broader class of tetrazole derivatives has been shown to participate in such transformations. Mechanistic investigations into copper-catalyzed asymmetric hydroamination have provided significant insights that can be extended to tetrazole-containing systems. acs.orgacs.orgnih.gov

In CuH-catalyzed hydroamination reactions, detailed kinetic and spectroscopic studies have been crucial for optimizing reaction conditions. acs.orgnih.gov For the hydroamination of styrene, for example, reaction profile analysis and Hammett studies indicated that the turnover-limiting step is the regeneration of the CuH catalyst through its reaction with a silane reagent. acs.orgnih.gov The catalyst resting state was identified as a phosphine-ligated copper(I) benzoate complex. acs.orgnih.gov

Furthermore, cobalt-catalyzed hydroamination of alkenes has been successfully demonstrated using 5-substituted tetrazoles, providing a facile route to 2,5-disubstituted tetrazoles. acs.org This indicates that the tetrazole moiety can be directly involved in the bond-forming steps of the catalytic cycle. The general mechanism for hydroamination often involves the insertion of the C-C multiple bond into a metal-nitrogen bond, followed by protonolysis to regenerate the catalyst and release the aminated product. acs.org

These studies underscore the importance of understanding the reaction mechanism to improve efficiency. By identifying the rate-limiting step and the nature of the active catalyst, targeted optimization of reagents and conditions can lead to dramatically shorter reaction times and operational simplicity. acs.orgnih.gov

Kinetics and Thermodynamics of Reactivity

The kinetics and thermodynamics of reactions involving Sodium this compound and related compounds are crucial for understanding their reactivity and for optimizing synthetic protocols.

Kinetic studies on the reaction of a closely related compound, 1-phenyl-1H-tetrazole-5-thiol sodium salt, with Diel's-Alder adducts of 1,4-benzoquinone have been investigated, highlighting the interest in quantifying the reactivity of this class of compounds. chemdad.com

In the context of hydrogel formation, the kinetics of the thiol-tetrazole methylsulfone (TzMS) reaction have been studied. utwente.nl This Michael-type addition reaction is sensitive to pH, which affects the concentration of the nucleophilic thiolate, the reactive intermediate. The reaction can be accelerated or slowed by small changes in pH, allowing for reaction-controlled crosslinking and gelation on a timescale of minutes around physiological pH. utwente.nl

The catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane in an alkaline methanol (B129727) solution provides further kinetic insights. The reaction is dependent on the presence of a base, such as sodium hydroxide (B78521). In the absence of NaOH, the product yield was significantly lower, demonstrating its role in promoting the catalytic conversion, likely by facilitating the formation of the reactive thiolate species. scirp.org

The table below presents data on the catalytic dimerization of 1-phenyl-1H-tetrazole-5-thiol, illustrating the effect of reaction conditions on conversion.

| Catalyst | Base | Conversion (%) |

| Mn-porphyrin | NaOH (0.1 mol/L) | High |

| Mn-porphyrin | None | 13.6 |

Thermodynamically, the stability of the tetrazole ring is a key factor. The high positive enthalpy of formation makes its decomposition an energetically favorable process, which is a driving force in its photochemical and thermal degradation reactions. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Tetrazole 5 Thiolate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics

DFT calculations are instrumental in analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. growingscience.com A smaller HOMO-LUMO gap generally signifies higher reactivity. growingscience.comsjpas.com

For the 1-methyl-1H-tetrazole-5-thiolate anion, the negative charge is not localized on the sulfur atom but is delocalized across the tetrazole ring and the exocyclic sulfur atom. researchgate.net This delocalization is a result of the extensive π-electron system. researchgate.net Studies on the anionic form show significant π electron delocalization within the ring and extending to the carbon-sulfur bond, indicating the structure is best described as a resonance hybrid. researchgate.net Natural Bond Orbital (NBO) analysis, a common computational technique, can further quantify this charge delocalization and analyze hyperconjugative interactions that contribute to the molecule's stability. academie-sciences.fr

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting the electron-rich areas that are susceptible to electrophilic attack. For the thiolate anion, these regions are concentrated around the sulfur and nitrogen atoms.

| Property | Description | Significance in this compound Systems |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the nucleophilic character of the thiolate, with the HOMO likely having significant contribution from the sulfur and nitrogen lone pairs. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Determines the molecule's susceptibility to attack by nucleophiles and its potential as an electron acceptor in charge-transfer processes. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, polarizability, and kinetic stability. A smaller gap suggests higher reactivity. growingscience.comsjpas.com |

| Charge Distribution | The allocation of partial charges on each atom in the molecule. | Shows extensive delocalization of the negative charge across the N-C-S fragment in the thiolate anion, enhancing its stability and influencing its coordination chemistry. researchgate.net |

The neutral precursor to the thiolate, 1-methyl-1H-tetrazole-5-thiol, can exist in different tautomeric forms, primarily the thiol and thione forms. sjpas.com DFT calculations combined with spectroscopic methods have been used to determine the relative stability of these tautomers. researchgate.netcore.ac.uk

1-methyl-1H-tetrazole-5-thiol (Thiol form)

1-methyl-1,4-dihydro-5H-tetrazole-5-thione (Thione form)

Computational studies have shown that the thione tautomer is the more stable form in the solid state and when isolated in a low-temperature argon matrix. researchgate.netcore.ac.uk The energy difference between tautomers can be calculated with high accuracy using DFT. For the thiol form, calculations also predict different conformers based on the orientation of the S-H bond relative to the methyl group, with the trans conformer (S-H pointing away from the methyl group) being more stable. core.ac.uk Deprotonation of either tautomer leads to the same resonance-stabilized this compound anion. researchgate.net

Prediction and Interpretation of Spectroscopic Signatures (e.g., IR, NMR)

Computational methods are essential for the accurate assignment and interpretation of experimental spectra. By calculating spectroscopic properties for an optimized geometry, a direct comparison between theoretical and experimental data can be made.

DFT calculations are used to predict vibrational frequencies (Infrared and Raman spectra). pnrjournal.com The calculated frequencies and intensities for the thione tautomer of 1-methyl-1H-tetrazole-5-thiol show good agreement with experimental IR spectra, helping to confirm its existence as the dominant tautomer in the solid state. researchgate.net These calculations allow for the precise assignment of vibrational modes, such as the C=S and N=N stretching frequencies. pnrjournal.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govbohrium.com These predictions are highly sensitive to the molecular geometry and the computational method used. nih.govnih.gov By comparing calculated shifts with experimental data, it is possible to confirm structural assignments and understand how the electronic environment affects each nucleus. For 1-methyl-1H-tetrazole-5-thiol and its derivatives, the characteristic singlet for the methyl protons is readily identified both experimentally and computationally. mdpi.com

| Spectroscopic Data | Experimental Observation | Computational Prediction & Interpretation |

| ¹H-NMR | A characteristic singlet peak for the N-CH₃ protons is observed. For a derivative, this appears around 3.96 ppm. mdpi.com | DFT/GIAO calculations can predict the chemical shift of the methyl protons, confirming their electronic environment. nih.govbohrium.com |

| ¹³C-NMR | Resonances for the methyl carbon and the tetrazole ring carbon are observed. | Calculations help assign the C=S carbon of the thione tautomer and the C5 carbon of the tetrazole ring. |

| FT-IR | Vibrational bands corresponding to C=S, N=N, C-N, and C-H stretching and bending modes are observed. | DFT calculations of vibrational frequencies allow for the assignment of each band to a specific molecular motion, aiding in the identification of the thione tautomer. researchgate.netpnrjournal.com |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathways.

For tetrazole systems, DFT has been used to study various reactions, including:

Photochemical Ring Cleavage : Upon UV irradiation, 5-mercapto-1-methyltetrazole (B193830) undergoes complex photochemical transformations. researchgate.netcore.ac.uk Computational studies show these processes involve the cleavage of the tetrazole ring, leading to multiple products like methyl isothiocyanate, azide (B81097), and N-methylcarbodiimide through different pathways. researchgate.netnih.gov DFT can model the excited states and locate the transition structures that govern these fragmentations.

[3+2] Cycloaddition Reactions : The tetrazole ring can participate in cycloaddition reactions, which are often in equilibrium with an open-chain azide form. nih.gov The thermodynamics and kinetics of this ring-chain tautomerism and subsequent reactions can be modeled to predict product formation and regioselectivity. nih.gov

Nucleophilic Substitution : The thiolate anion is an excellent nucleophile. Its reaction with electrophiles, such as in the ring-opening of aziridines, can be modeled to understand the Sₙ2 pathway, including the stereospecificity of the attack. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT is excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms over time, providing insight into intermolecular interactions, solvation structures, and dynamic processes. escholarship.orgresearchgate.net

For the sodium this compound system, MD simulations can reveal:

Solvation Shell Structure : Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations on the simpler methylthiolate anion show that the sulfur atom is solvated by approximately six water molecules in the first hydration shell, with an average water-S⁻ distance of about 2 Å. nih.gov Similar studies would reveal the specific hydration structure around the tetrazole-thiolate anion, including hydrogen bonding between water and the nitrogen and sulfur atoms. chemrxiv.org

Ion Pairing : In solution, the sodium cation and the thiolate anion will interact. MD simulations can determine the nature of this ion pairing, such as the prevalence of contact ion pairs versus solvent-separated ion pairs, and the average distance between the ions.

Force Field Validation : Accurate MD simulations depend on the quality of the underlying force field that describes the interatomic potentials. QM/MM simulations and experimental data are crucial for developing and validating force field parameters for novel ions like this compound, ensuring that properties like size and hydration energy are correctly reproduced. nih.gov

Development of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models use computationally derived molecular descriptors as variables to predict reactivity, guiding the design of new compounds with desired properties.

For this compound and related compounds, a QSRR study would involve:

Descriptor Calculation : Using DFT, a range of quantum chemical descriptors are calculated for a series of related tetrazole derivatives. These include electronic descriptors (HOMO/LUMO energies, dipole moment), steric descriptors, and topological indices. growingscience.comsjpas.com

Correlation with Activity : These calculated descriptors are then statistically correlated with an experimentally measured property, such as reaction rate constants, inhibition constants for an enzyme (e.g., IC₅₀), or antimicrobial activity. nih.gov

Model Building : A mathematical model is built that can predict the activity of new, yet-to-be-synthesized compounds based on their calculated descriptors.

For instance, descriptors like the HOMO-LUMO gap (ΔE), chemical hardness (η), and electrophilicity index (ω) calculated for a series of tetrazole-thiol derivatives could be used to predict their antioxidant activity or their effectiveness as ligands in catalysis. sjpas.comnih.gov While specific QSRR studies focused solely on this compound are not widely reported, the computational tools and descriptors are well-established for building such predictive models for tetrazole derivatives in general. kashanu.ac.irresearchgate.net

Advanced Research Applications and Potentials

Utility as a Versatile Synthon in Complex Organic Synthesis

The thiol and tetrazole moieties within 1-methyl-1H-tetrazole-5-thiol provide multiple reactive sites, making it a valuable and versatile synthon, or building block, for constructing complex molecules. Its utility is evident in its application as a precursor for various heterocyclic systems and in the stereoselective synthesis of specialized organic derivatives.

1-methyl-1H-tetrazole-5-thiol serves as a key starting material for the synthesis of more complex molecules incorporating the tetrazole ring. Researchers have successfully derivatized the compound by reacting it with epoxides like epichlorohydrin and glycidol. semanticscholar.org For instance, the reaction with epichlorohydrin quantitatively yields 1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol, a symmetric molecule featuring two tetrazole units bridged by a propan-2-ol linker. semanticscholar.org Similarly, its reaction with glycidol produces a diol fragment linked to the tetrazole heterocycle through a sulfur bridge, demonstrating a robust method for creating novel, functionalized heterocyclic compounds. semanticscholar.org

A notable application of 1-methyl-1H-tetrazole-5-thiol is in the synthesis of aminocyclopentitols, a class of compounds recognized for their biological importance. mdpi.com The compound is used as a nucleophile in the ring-opening reaction of bicyclic vinyl aziridines. mdpi.com Specifically, it reacts with 6-azabicyclo[3.1.0]hex-3-en-2-ol under mild and environmentally friendly conditions (37 °C in water) to produce a novel thiol-incorporated aminocyclopentitol. mdpi.com This reaction proceeds via an SN2 pathway in a regio- and stereospecific manner, achieving an excellent yield of 95%. mdpi.com

Table 1: Synthesis of Thiol-Incorporated Aminocyclopentitol

| Parameter | Details |

| Reactants | 1-methyl-1H-tetrazole-5-thiol, 6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol |

| Product | (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol |

| Reaction Type | Nucleophilic ring-opening (SN2 pathway) |

| Conditions | 37 °C, Water |

| Yield | 95% |

| Significance | Regio- and stereospecific synthesis under sustainable conditions. |

The tetrazole-thiol scaffold is also employed in the synthesis of novel pyridazinone derivatives, which are heterocyclic compounds of interest in medicinal chemistry. Research has shown that 5-mercapto tetrazole derivatives can be used to construct complex pyridazinones. In one synthetic pathway, a 1-benzyl-1H-tetrazole-5-thiol intermediate is reacted to form various N-alkylated 6-(1-benzyl-1H-tetrazol-5-ylthio)-4,5-dimethylpyridazin-3(2H)-one compounds. This demonstrates the role of the tetrazole-thiol moiety as a foundational unit for building larger, functionalized heterocyclic systems like pyridazinones.

Catalysis and Ligand Design in Organic Transformations

The structural features of the 1-methyl-1H-tetrazole-5-thiolate scaffold suggest significant potential in the fields of catalysis and ligand design. Although research on the 1-methyl derivative is specific, studies on the closely related 1-phenyl-1H-tetrazole-5-thiol provide strong evidence for this potential. This analogous compound has been shown to undergo catalytic dimerization in the presence of metalloporphyrin catalysts. scirp.org Such catalytic activity highlights the ability of the tetrazole-thiol group to participate in and facilitate organic transformations.

Furthermore, the tetrazole-5-thiol unit has been studied for its coordination chemistry. The 1-phenyl derivative acts as a versatile ligand, capable of coordinating with metal ions, such as copper(I), through its nitrogen atoms. researchgate.net This ability to form stable complexes with metal centers is a critical attribute for designing effective ligands used in catalysis and for creating novel coordination polymers. The coordination behavior of these tetrazole-based ligands is fundamental to developing new catalysts for a variety of organic reactions.

Integration into Novel Material Systems

The unique chemical properties of tetrazole derivatives, including 1-methyl-1H-tetrazole-5-thiol, make them attractive candidates for integration into new material systems. Their incorporation into polymers can impart novel functionalities, leading to materials with advanced properties.

Research into tetrazole-decorated polymers has opened pathways toward the development of advanced materials with specific optical properties. A light-induced thiol-ene polymerization reaction has been successfully used to create polymers containing 1,5-disubstituted-1H-tetrazole units. d-nb.info The characterization of these novel polymers for their thermal and optical properties is a crucial step toward their application in areas ranging from biomaterials to energy-storage materials. d-nb.info While the development of conductive materials based on this specific thiolate is less explored, the high nitrogen content and potential for metal coordination inherent in the tetrazole ring are features often associated with electronically active materials, suggesting a promising area for future investigation.

Stabilization of Metal Nanoparticles

The thermodynamic instability of metal nanoparticles presents a significant challenge in their synthesis and application. chula.ac.th Stabilizing agents are crucial to prevent agglomeration and maintain the unique physicochemical properties of these nanoparticles. chula.ac.th Thiol-containing compounds are particularly effective for this purpose due to the strong affinity of sulfur for noble metal surfaces.

Research has demonstrated the utility of tetrazole-thiol derivatives as effective stabilizing ligands for noble metal nanoparticles in aqueous solutions. For instance, 5-mercaptotetrazole-1-acetic acid, a related compound, has been successfully used for the simple synthesis of noble metal nanoparticles. belnauka.by Quantum chemical calculations suggest that the stabilizing ligand binds to the nanoparticle surface through both the sulfur and the N4 nitrogen atom of the tetrazole ring. belnauka.by This dual interaction creates a stable capping layer. While specific studies focusing solely on Sodium this compound are emerging, the established principles of thiol-based stabilization strongly support its potential in this area. nih.govrsc.org The methyl group at the N1 position of the tetrazole ring in 1-methyl-1H-tetrazole-5-thiol can influence the electronic properties and steric hindrance of the molecule, potentially offering a way to fine-tune the stability and reactivity of the resulting nanoparticles.

Exploration of Biological Activities of this compound Derivatives

The tetrazole ring is recognized as a valuable pharmacophore in medicinal chemistry. It is often considered a bioisosteric analogue for carboxylic acid and amide groups, offering improved metabolic stability and other favorable physicochemical properties. nih.govvnu.edu.vn Consequently, derivatives of 1-methyl-1H-tetrazole-5-thiol are being actively investigated for a range of potential therapeutic applications.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For tetrazole derivatives, these studies are crucial for designing potent and selective therapeutic agents. nih.gov

Antimicrobial Activity: Research into new 1-[(tetrazol-5-yl)methyl] indole derivatives has shown that specific compounds exhibit potent antibacterial and antifungal activities. nih.gov The combination of the tetrazole moiety with other heterocyclic systems like indole is a common strategy to enhance antimicrobial efficacy. nih.govresearchgate.net SAR studies reveal that the nature and position of substituents on both the tetrazole and the accompanying heterocyclic ring are critical for activity. nih.govsjpas.com For example, in one study, specific indole derivatives (compounds 3, 5, and 19b) showed significant antibacterial action, while others (compounds 4, 5, and 10) were highly active against tested fungi. nih.gov

Anticancer Activity: The tetrazole pharmacophore is frequently incorporated into the design of novel anticancer drugs. nih.gov SAR studies focus on optimizing these structures to enhance their efficacy and selectivity for cancer cells. nih.govmdpi.com For instance, research on thiazolo[4,5-d]pyrimidine derivatives demonstrated that specific substitutions, such as a 7-chloro-3-phenyl group, resulted in the most active compounds against a panel of 60 human cancer cell lines. mdpi.com The inclusion of the this compound moiety into larger molecular scaffolds is a strategy being explored to improve bioavailability and metabolic stability, which are common challenges for potential anticancer drugs. nih.gov

Cholinesterase Inhibition: Cholinesterase inhibitors are a primary treatment for the symptoms of Alzheimer's disease. nih.govacs.org Tetrazole derivatives are being investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov SAR studies in this area have shown that derivatives bearing a (pyridin-2-yl)tetrazole scaffold can exhibit inhibitory activity against AChE. vnu.edu.vn Molecular docking simulations suggest that compounds with stronger nucleophilic substituents form more robust hydrogen bonds with the enzyme, leading to greater inhibitory activity. vnu.edu.vn

Table 1: Examples of Bioactivity in Tetrazole Derivatives

| Compound Class | Target Bioactivity | Key Structural Features Influencing Activity |

| 1-[(Tetrazol-5-yl)methyl] indole derivatives | Antimicrobial | Combination with indole nucleus; specific substitutions on the indole ring. nih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer | Presence of 5-trifluoromethyl group; substitutions at the 7-position (e.g., 7-chloro). mdpi.com |

| (Pyridin-2-yl)tetrazole derivatives | Acetylcholinesterase Inhibition | Presence of nucleophilic substituents to enhance hydrogen bonding with the enzyme. vnu.edu.vn |

Understanding how a compound interacts with biological molecules at a molecular level is crucial for drug development. The this compound moiety can participate in several types of interactions. The thiol group is a key feature, as it is known to have a high affinity for certain biological targets. mdpi.com For example, the natural product Mannostatin A, a potent enzyme inhibitor, contains a thiol functionality that is responsible for its high affinity to the enzyme's binding site. mdpi.com

The thiol group can act as a nucleophile, participating in reactions with biological macromolecules. mdpi.comresearchgate.net For instance, 1-methyl-1H-tetrazole-5-thiol has been used in nucleophilic ring-opening reactions to synthesize novel aminocyclopentitol derivatives, which are analogues of compounds known to be glycosidase inhibitors. mdpi.com Furthermore, the tetrazole ring itself, with its high nitrogen content, can engage in hydrogen bonding and other electrostatic interactions within a protein's active site. The reversible exchange between tetrazines and thiols is also being explored for the chemoselective functionalization of biomolecules, highlighting the unique reactivity of the thiol group in a biological context. nih.gov

Applications in Advanced Analytical Methodologies

The unique chemical properties of 1-methyl-1H-tetrazole-5-thiol also make it a valuable compound in the development of advanced analytical methods for research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. amazonaws.com A simple, fast, and sensitive HPLC method has been developed for the quantitative determination of 1-methyl-1H-tetrazole-5-thiol in human plasma. nih.gov This method utilizes a column-switching technique for sample clean-up, allowing for direct injection after deproteination. nih.gov The development of such methods is essential for pharmacokinetic studies and for monitoring the compound in biological matrices. sielc.com The method demonstrates good precision and accuracy over a significant concentration range. nih.gov

Table 2: HPLC Method Parameters for 1-methyl-1H-tetrazole-5-thiol Analysis

| Parameter | Value/Condition | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Sample Type | Human Plasma | nih.gov |

| Sample Preparation | Deproteination by plasma water filtration | nih.gov |

| Special Feature | Column switching and backflushing | nih.gov |

| Limit of Quantitation | 70 ng/mL | nih.gov |

| Limit of Detection | 22 ng/mL | nih.gov |

| Between-day Precision (CV%) | ± 3.5% | nih.gov |

| Within-day Precision (CV%) | 0.28% to 1.4% | nih.gov |

| Recovery | 96 ± 7% | nih.gov |

The availability of a compound as a purified, well-characterized substance is a prerequisite for its use as a research standard. 1-Methyl-1H-tetrazole-5-thiol is commercially available from various chemical suppliers, which facilitates its use in research and development. keyorganics.netnebulabio.cn Its application in validated analytical methods, such as the HPLC method described for plasma analysis, establishes its role as a reference standard for calibration and quantification. nih.govnih.gov As a known impurity of certain pharmaceutical compounds like Cefminox and Cefoperazone, it also serves as an important marker for quality control in the pharmaceutical industry. nih.gov

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

A significant thrust in the future of tetrazole chemistry is the development of environmentally benign synthetic methods. Traditional synthetic routes are being re-evaluated in favor of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances. Research is increasingly focused on aqueous-based synthesis, leveraging water as a solvent to create more sustainable processes. nih.govresearchgate.net

Key future directions include:

Catalyst-Free Reactions: Exploring reactions that proceed efficiently without the need for, often toxic and expensive, metal catalysts is a primary goal. The UV-induced tetrazole-thiol reaction, for instance, proceeds rapidly at room temperature without a catalyst and works in various solvents, including water. nih.gov

Electrochemical Synthesis: Metal- and oxidant-free electrochemical methods are emerging as a powerful green chemistry tool for synthesizing tetrazoles. digitellinc.com This approach offers high atom economy and avoids the use of harsh oxidizing agents.

One-Pot Syntheses: Designing single-pot syntheses reduces the need for intermediate purification steps, thereby saving solvents and energy and minimizing waste. researchgate.net Research into the direct oxidation of aminotetrazoles is one such promising avenue. researchgate.net

Use of Benign Reagents: The use of reagents like cerium(III) chloride heptahydrate in polyethylene (B3416737) glycol (PEG-400) provides an eco-friendly system for the synthesis of related 5-sulfenyl tetrazoles. nih.gov

Exploration of Novel Coordination Architectures with Diverse Metal Centers